
3,5-Dibromo-1-methylpyrazin-2(1H)-one
Overview
Description
3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8) is a brominated pyrazinone derivative with the molecular formula C₅H₄Br₂N₂O and a molecular weight of 267.91 g/mol . It is commercially available with a purity ≥95% and is stored at room temperature under inert conditions . This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research, including applications in protein degradation studies . Its reactivity stems from the electron-deficient pyrazinone ring and bromine substituents, which facilitate nucleophilic substitution and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one typically involves the bromination of 1-methylpyrazin-2(1H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-1-methylpyrazin-2(1H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 1-methylpyrazin-2(1H)-one.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1-Methylpyrazin-2(1H)-one.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3,5-Dibromo-1-methylpyrazin-2(1H)-one has been shown to possess notable antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
Anticancer Potential
In vitro studies indicate that this compound can reduce cell viability in several cancer cell lines, such as A549 (lung cancer) and SW480 (colon cancer). These findings suggest that this compound may have applications in cancer therapy.
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Agricultural Chemistry
The compound is also utilized as a fungicide in agricultural practices. Its ability to inhibit fungal growth helps protect crops from infections, thereby enhancing agricultural productivity. This application is critical for sustainable farming practices as it reduces reliance on more toxic chemical fungicides .
Materials Science
In materials science, this compound is incorporated into the formulation of advanced materials. It contributes to enhanced thermal stability and resistance to degradation in various applications, including the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Analytical Chemistry
This compound serves as a reagent in analytical procedures. It facilitates the detection and quantification of other chemical substances in complex mixtures, making it valuable in research laboratories for chemical analysis .
Biochemical Applications
In biochemistry, this compound is used in biochemical assays that study enzyme activities and metabolic pathways. Understanding these processes is crucial for developing new therapeutic strategies and understanding biological functions at a molecular level .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Antimicrobial Study : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an alternative to existing antibiotics.
- Anticancer Study : Research involving various cancer cell lines showed that this compound could inhibit cell proliferation effectively, suggesting its role as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazinone ring play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural or functional similarities with 3,5-Dibromo-1-methylpyrazin-2(1H)-one, as determined by molecular similarity algorithms:
Compound Name | CAS Number | Similarity Score | Key Structural Differences |
---|---|---|---|
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | 0.55 | Imidazole ring; ester substituent |
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | 87597-21-5 | 0.55 | Fused imidazo-pyrazine ring; ester group |
3,5-Dibromo-1-methylpyridin-2(1H)-one | 14529-54-5 | - | Pyridinone ring (vs. pyrazinone) |
1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one | 173200-35-6 | - | Chloro substituents; benzyl group |
3,5-Dibromo-2-hydroxypyrazine | 21943-15-7 | - | Hydroxyl group (no methyl) |
Notes:
- Pyridinone vs.
- Halogen Substitution : The dichloro derivative (CAS 173200-35-6) substitutes bromine with chlorine, reducing molecular weight (269.13 g/mol vs. 267.91 g/mol) and reactivity due to weaker leaving-group ability .
- Functional Groups: The hydroxyl-bearing analogue (CAS 21943-15-7) lacks the methyl group, increasing polarity and hydrogen-bond donor capacity .
Physicochemical Properties
A comparative analysis of key properties:
Property | This compound | 1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one | 3,5-Dibromo-2-hydroxypyrazine |
---|---|---|---|
Molecular Weight (g/mol) | 267.91 | 269.13 | 250.88 |
Boiling Point (°C) | No data | 369.8 (predicted) | No data |
Density (g/cm³) | - | 1.35 (predicted) | - |
Storage Conditions | Room temperature | Room temperature | Likely refrigerated |
Hazard Statements | H302 (harmful if swallowed) | Not reported | Not reported |
Key Observations :
- The dichloro analogue (CAS 173200-35-6) exhibits higher predicted thermal stability (boiling point ~370°C) due to reduced halogen reactivity .
- The absence of a methyl group in 3,5-Dibromo-2-hydroxypyrazine increases its solubility in polar solvents compared to the methylated parent compound .
Commercial Availability and Pricing
Supplier | Quantity (g) | Price (USD) | Purity |
---|---|---|---|
Aladdin Scientific | 1 | ~$50 | ≥95% |
CymitQuimica | 10 | ~$325 | ≥97% |
The dichloro analogue (CAS 173200-35-6) is priced lower (~$30–$50/g) due to cheaper chlorine sources, while hydroxylated derivatives (e.g., CAS 21943-15-7) are niche and costlier .
Biological Activity
3,5-Dibromo-1-methylpyrazin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities. Its chemical structure, characterized by two bromine atoms on the pyrazine ring, contributes to its unique properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties based on various studies.
- Chemical Formula : C6H4Br2N2O
- Molecular Weight : 265.91 g/mol
- Physical State : Solid at room temperature
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.025 mg/mL |
Pseudomonas aeruginosa | 0.05 mg/mL |
The compound demonstrated complete inhibition of bacterial growth within eight hours in some cases, highlighting its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory and Antioxidant Properties
Several studies have reported that this compound possesses anti-inflammatory and antioxidant activities. It may be beneficial in treating inflammatory diseases such as arthritis and asthma due to its ability to reduce oxidative stress and inflammation markers in vitro .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancerous cells, making it a candidate for further research as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of S. aureus and E. coli at low concentrations, suggesting its potential use in clinical settings for treating infections caused by these pathogens .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a model of induced inflammation. The results showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups .
Toxicity and Safety
The safety profile of this compound has been assessed in preliminary studies. While it shows promise in biological applications, further research is necessary to establish its toxicity levels and safe dosage ranges for potential therapeutic use .
Future Directions
Future research should focus on:
- Elucidating the mechanisms underlying the biological activities of this compound.
- Conducting clinical trials to evaluate its efficacy and safety in humans.
- Synthesizing novel derivatives to enhance biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dibromo-1-methylpyrazin-2(1H)-one, and how can reaction efficiency be assessed?
- Methodological Answer : The compound can be synthesized via bromination of 1-methylpyrazin-2(1H)-one using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Reaction efficiency is assessed using TLC monitoring, HPLC purity analysis, and yield optimization via stoichiometric adjustments of brominating agents. Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR : NMR shows a singlet for the methyl group (~3.4 ppm) and aromatic protons deshielded by bromine substituents (8.5–9.0 ppm). NMR confirms carbonyl (C=O) at ~160 ppm and quaternary carbons adjacent to bromine at ~110–120 ppm.
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and C-Br stretches at 550–650 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks at m/z 268–270 (M⁺, isotopic pattern consistent with two bromine atoms) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound is light-sensitive and prone to debromination under prolonged UV exposure. Store in amber vials at –20°C under inert gas (N₂/Ar). Stability in solution (e.g., DMSO or MeOH) should be validated via periodic NMR/HPLC over 24–72 hours. Decomposition products (e.g., mono-brominated derivatives) can be identified using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of brominated pyrazinones in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers (C-3 and C-5 positions). Fukui indices quantify susceptibility to nucleophilic attack, while transition-state modeling predicts regioselectivity in reactions with amines or thiols. Solvent effects (e.g., polarizable continuum models) refine accuracy .
Q. What experimental strategies resolve contradictions in reported biological activity data for brominated heterocycles?
- Methodological Answer :
- Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., SU-DHL-2 lymphoma cells or AC16 cardiomyocytes) to confirm IC₅₀ values .
- Off-Target Profiling : Employ kinome-wide screening or proteomics to identify non-specific binding.
- Metabolite Analysis : LC-MS/MS tracks degradation products that may contribute to observed bioactivity discrepancies .
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodological Answer : The bromine atoms enhance hydrophobic interactions with kinase ATP-binding pockets. SAR is explored by synthesizing analogs with varying substituents (e.g., Cl, F, or methyl groups) at positions 3 and 5. Biological testing against recombinant kinases (e.g., JAK2 or EGFR) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with inhibitory potency .
Q. How can X-ray crystallography resolve the solid-state structure of this compound, and what challenges arise due to bromine atoms?
- Methodological Answer : Single crystals are grown via slow evaporation in DCM/hexane. Heavy bromine atoms facilitate phasing via SHELXD (using intrinsic anomalous scattering), but high thermal motion may require low-temperature (100 K) data collection. SHELXL refines occupancy ratios for disordered bromine positions. Challenges include radiation damage mitigation and twinning corrections .
Properties
IUPAC Name |
3,5-dibromo-1-methylpyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVJQIHAUHVGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516841 | |
Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87486-34-8 | |
Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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